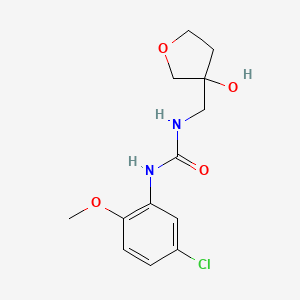
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C18H19ClFNO5S2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives : Research demonstrates efficient methods for synthesizing 1-(arylsulfonyl)pyrrolidines, showcasing the compound's utility as a precursor in organic synthesis. Acid-catalyzed reactions involving phenols under mild conditions highlight its potential for creating pyrrolidine-1-sulfonylarene derivatives, indicating its versatility in synthetic chemistry (Smolobochkin et al., 2017).
Chemical Stability and Reactivity : Another study explored the synthesis and characterization of a similar compound, focusing on its stability and reactivity. The research provides insights into how such compounds can be synthesized and manipulated for various chemical applications (Murthy et al., 2017).
Applications in Materials Science and Polymer Technology
Organic Electronic Devices : Sulfonyl pyrrolidine derivatives have been applied in the enhancement of organic electronic devices, such as organic solar cells (OSCs). Studies show that doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain derivatives can significantly improve the material's work function and conductivity, leading to higher power conversion efficiencies in OSCs (Zeng et al., 2020).
Polymer Synthesis and Properties : Research into fluorinated polyamides containing pyridine and sulfone moieties illustrates the use of sulfonyl pyrrolidine compounds in creating high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, and excellent mechanical strengths, making them suitable for various industrial applications (Liu et al., 2013).
Proton Exchange Membranes : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups, utilizing sulfonyl pyrrolidine compounds, showcases their application in the development of proton exchange membranes for fuel cell technologies. These membranes demonstrate superior proton conductivity and mechanical properties compared to traditional materials, highlighting the potential for energy applications (Bae et al., 2009).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-2-26-18-8-7-15(11-17(18)20)28(24,25)21-10-9-16(12-21)27(22,23)14-5-3-13(19)4-6-14/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZZRDSLAWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

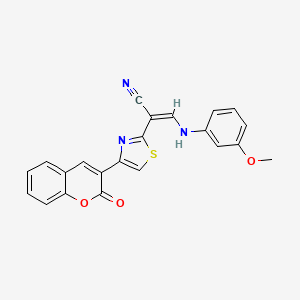
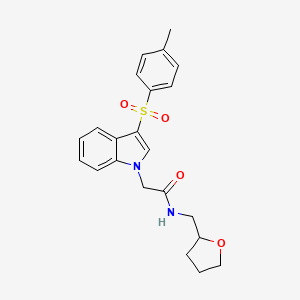
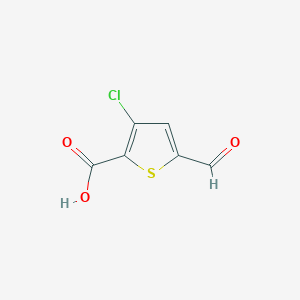
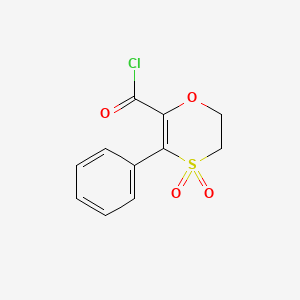
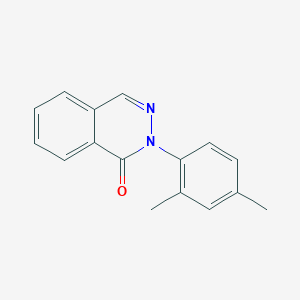

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)
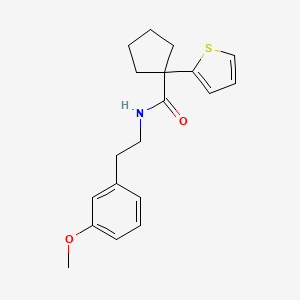

![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![N-[4-(Cyclopropylmethylsulfamoyl)phenyl]-2-[(1-hydroxycyclohexyl)methyl]piperidine-1-carboxamide](/img/structure/B2356454.png)
